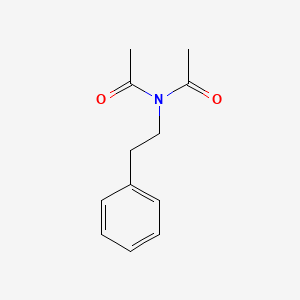

N-Acetyl-N-(2-phenylethyl)acetamide

Description

N-Acetyl-N-(2-phenylethyl)acetamide is a substituted acetamide featuring an acetyl group and a 2-phenylethyl moiety attached to the nitrogen atom. Such compounds are typically synthesized via N-acylation of primary or secondary amines, as seen in related derivatives . Substituted acetamides are of interest due to their applications in pharmaceuticals, polymers, and materials science, with structural variations significantly altering physicochemical and biological properties.

Properties

CAS No. |

27179-64-2 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

N-acetyl-N-(2-phenylethyl)acetamide |

InChI |

InChI=1S/C12H15NO2/c1-10(14)13(11(2)15)9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |

InChI Key |

YZNRJFBFESIEEW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CCC1=CC=CC=C1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-N-(2-phenylethyl)acetamide can be synthesized through the acetylation of phenethylamine with acetic anhydride or acetyl chloride in an anhydrous environment. The reaction typically requires a base to facilitate the acetylation process . The reaction conditions often involve low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and biocatalytic processes can enhance the efficiency and sustainability of the production .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides and acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in nucleophilic substitution reactions, especially at the acetyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products Formed

Oxidation: Formation of phenylacetic acid and related amides.

Reduction: Production of phenethylamine.

Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-Acetyl-N-(2-phenylethyl)acetamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential antimicrobial properties, particularly in aquaculture.

Medicine: Explored for its potential therapeutic effects, including its role as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-Acetyl-N-(2-phenylethyl)acetamide involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth. The compound’s antimicrobial properties are attributed to its ability to interfere with essential cellular processes in microorganisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-Acetyl-N-(2-phenylethyl)acetamide, highlighting substituent effects on synthesis, properties, and applications:

Key Observations:

Synthesis Methods :

- N-Acetyl derivatives are commonly synthesized via N-acylation using acetyl chloride/pyridine, achieving yields of 71–93% depending on heating methods (conventional vs. microwave) .

- Plant-derived analogs like N-(2-phenylethyl)acetamide are isolated via chromatographic techniques .

Electron Effects: Methoxy or thienyl substituents alter electronic profiles, impacting spectroscopic signatures (e.g., NMR shifts in ). Steric Hindrance: Di-acetylation (as in quinazolinone derivatives) introduces steric constraints, influencing conformational dynamics and DFT-calculated rotational barriers .

Biological Relevance: N-(2-Phenylethyl)acetamide derivatives exhibit anti-inflammatory activity by inhibiting NO production in macrophages . Halogenated analogs (e.g., 2-chloro-N-phenethylacetamide) may serve as precursors for neuroactive or antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for preparing N-Acetyl-N-(2-phenylethyl)acetamide?

The compound is typically synthesized via acetylation of 2-phenylethylamine using acetic anhydride or acetyl chloride under reflux conditions. Solvents like toluene or dichloromethane are common, with reaction completion monitored by TLC (hexane:ethyl acetate, 9:1). Purification involves crystallization (ethanol/water) or column chromatography. Alternative methods include microwave-assisted synthesis to reduce reaction time .

| Key Synthetic Parameters |

|---|

| Starting material: 2-Phenylethylamine |

| Acetylating agent: Acetic anhydride |

| Solvent: Toluene or DCM |

| Reaction time: 4–6 hours (reflux) |

| Yield: ~70–85% (reported) |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : NMR (CDCl) shows peaks at δ 1.98 (s, 3H, CH), δ 3.40–3.55 (m, 2H, CH), and δ 7.20–7.35 (m, 5H, aromatic protons) .

- Mass Spectrometry : ESI-MS displays a molecular ion peak at m/z 163.22 [M+H], consistent with the molecular formula CHNO .

- X-ray Crystallography : Monoclinic crystal system with space group P2/c, validated using SHELX software .

Q. What are the physicochemical properties of this compound?

| Property | Value | Source |

|---|---|---|

| Melting Point | 53°C | |

| Boiling Point | 154°C (predicted) | |

| Molecular Weight | 163.22 g/mol | |

| LogP (Partition Coeff.) | 1.78 (calculated) | |

| Solubility | Soluble in DCM, ethanol |

Advanced Research Questions

Q. How can computational methods resolve discrepancies in reported physicochemical properties?

Joback and Crippen group contribution methods predict boiling points (623.62 K) and critical temperatures (834.71 K) using atomic and molecular descriptors. Discrepancies in experimental vs. calculated values (e.g., boiling point ±5°C) may arise from impurities or instrumentation limitations. Validation via Gaussian or DFT simulations is recommended .

Q. What strategies optimize crystallographic refinement for this compound?

For X-ray diffraction:

Q. How to address contradictions in melting point data across studies?

Variations (e.g., 53°C vs. 50–52°C) may stem from:

- Purity : Impurities lower observed melting points (use HPLC with C18 columns, >98% purity).

- Polymorphism : Recrystallize from different solvents (ethanol vs. acetone) to isolate stable polymorphs.

- Calibration : Standardize equipment with reference compounds (e.g., vanillin) .

Q. What experimental designs improve yield in scaled-up synthesis?

- Reactor Type : Use a jacketed reactor with precise temperature control (±1°C).

- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate acetylation.

- Workflow : Employ flow chemistry for continuous purification, reducing side-product formation .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.